(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate
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Overview
Description
(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a carboxylate group, and a substituted phenyl ring
Mechanism of Action
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents that interfere with iron homeostasis .
Mode of Action
It’s worth noting that similar furan-based compounds have been found to inhibit the salicylate synthase mbti from mycobacterium tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .
Biochemical Pathways
The compound likely affects the iron acquisition pathways in Mycobacterium tuberculosis, given its similarity to other furan-based inhibitors of the salicylate synthase MbtI . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Result of Action
Similar furan-based compounds have shown promising activity in mycobacterial models .
Preparation Methods
The synthesis of (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylate group: This step often involves esterification or carboxylation reactions.
Substitution on the phenyl ring:
Formation of the acrylate moiety: This can be achieved through aldol condensation or similar reactions, followed by dehydration to form the double bond.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Comparison with Similar Compounds
Similar compounds to (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate include other halogenated aromatic esters and acrylates. These compounds share structural features but may differ in their specific substituents, leading to variations in their chemical and biological properties. Examples include:
- 4-chloro-2-(3-(2-chlorophenyl)acryloyl)phenyl furan-2-carboxylate
- 4-bromo-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate
- 4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl thiophene-2-carboxylate
These compounds can be compared based on their reactivity, stability, and biological activity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
[4-chloro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-14-8-10-18(26-20(24)19-6-3-11-25-19)15(12-14)17(23)9-7-13-4-1-2-5-16(13)22/h1-12H/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOVQFKOVIINLD-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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